molecular formula C18H34O2 B3132493 DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER CAS No. 369657-02-3

DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER

Cat. No.: B3132493
CAS No.: 369657-02-3
M. Wt: 282.5 g/mol
InChI Key: JNSUZRHLHDQGPN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER: is an organic compound with the molecular formula C18H34O2 It is a type of fatty acid methyl ester, which is derived from heptadecenoic acid

Scientific Research Applications

DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodiesel and as a component in lubricants and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER can be synthesized through a series of chemical reactions. The process typically begins with the extraction of oil from natural sources such as coconut oil. The extracted oil undergoes several chemical reactions, including acid treatment, esterification, and fractionation, to yield the target compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and processing of natural oils. The process includes:

    Extraction: Oil is extracted from natural sources like coconut oil.

    Acid Treatment: The extracted oil is treated with acid to facilitate the conversion of fatty acids.

    Esterification: The fatty acids are esterified using methanol in the presence of a catalyst to form methyl esters.

    Fractionation: The resulting mixture is fractionated to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amino or alkoxy derivatives.

Mechanism of Action

The mechanism of action of DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

    CIS-10-HEPTADECENOIC ACID METHYL ESTER: This is the cis isomer of DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER, with similar chemical properties but different spatial configuration.

    METHYL PALMITOLEATE: Another fatty acid methyl ester with a similar structure but different chain length and degree of unsaturation.

    METHYL OLEATE: A common fatty acid methyl ester with a longer carbon chain and one double bond.

Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which confer distinct chemical and physical properties compared to its cis isomer and other fatty acid methyl esters .

Properties

IUPAC Name

methyl (E)-heptadec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUZRHLHDQGPN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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